N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide is derived through systematic analysis of its fused-ring system and substituents. The parent structure, thieno[3,2-d]pyrimidine, consists of a thiophene ring fused to a pyrimidine ring at the [3,2-d] position, creating a bicyclic framework. Numerically, the pyrimidine ring is prioritized, with positions 2 and 4 occupied by ketone groups (dioxo), while position 3 is substituted with a 2-(thiophen-2-yl)ethyl group. The N-(butan-2-yl)acetamide moiety at position 1 introduces a branched alkyl chain via an acetamide linker. This nomenclature aligns with IUPAC guidelines for heterocyclic systems, where substituents are ordered alphabetically and locants are assigned to minimize numerical values.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C$${18}$$H$${21}$$N$${3}$$O$${3}$$S$$_{2}$$ , calculated as follows:
- Thieno[3,2-d]pyrimidine core : 7 carbons (C$${7}$$) from the fused thiophene (C$${4}$$H$${4}$$S) and pyrimidine (C$${3}$$N$$_{2}$$) rings.
- 2-(Thiophen-2-yl)ethyl group : 6 carbons (C$${6}$$H$${6}$$S) from the thiophene ring and ethylene bridge.
- N-(butan-2-yl)acetamide : 6 carbons (C$${6}$$H$${13}$$NO) from the branched butyl chain and acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C$${18}$$H$${21}$$N$${3}$$O$${3}$$S$$_{2}$$ |
| Molecular Weight | 391.4 g/mol |
This formula is consistent with structurally analogous thienopyrimidine derivatives, such as N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)acetamide (C$${18}$$H$${21}$$N$${3}$$O$${3}$$S$$_{2}$$, 391.4 g/mol). The branched butan-2-yl substituent distinguishes this compound from linear alkyl analogs.
Stereochemical Features and Conformational Isomerism
The compound exhibits stereochemical complexity due to the chiral center at the butan-2-yl group (C2 of the butyl chain). This generates two enantiomers (R and S configurations), which may exhibit distinct physicochemical or biological properties. Additionally, the 2-(thiophen-2-yl)ethyl substituent introduces conformational flexibility, as the ethylene bridge allows rotation around the C–C bond. The thienopyrimidine core remains largely planar, but substituent orientations influence overall molecular geometry. For example, the syn or anti positioning of the thiophene ring relative to the pyrimidine ring could affect intermolecular interactions.
Comparative Structural Analysis with Thieno[3,2-d]pyrimidine Derivatives
Comparative analysis reveals key structural differences between this compound and related derivatives:
- Substituent Flexibility : Unlike 2,4-diamino-6-phenyl-thieno[3,2-d]pyrimidine, which features rigid aromatic and amino groups, the butan-2-yl and thiophen-2-yl ethyl substituents here enhance conformational diversity.
- Electron-Withdrawing Groups : The 2,4-dioxo groups contrast with chloro or amino substituents in analogs like 2-chloro-4-(2-thienyl)thieno[3,2-d]pyrimidine, altering electronic properties and reactivity.
- Branched vs. Linear Alkyl Chains : Compared to N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)acetamide, the branched butan-2-yl group may increase lipophilicity and steric hindrance, impacting solubility and binding interactions.
Properties
IUPAC Name |
N-butan-2-yl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-3-12(2)19-15(22)11-21-14-7-10-26-16(14)17(23)20(18(21)24)8-6-13-5-4-9-25-13/h4-5,7,9-10,12H,3,6,8,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDKNJKHZPWXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the scientific literature surrounding its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine backbone with various functional groups that may influence its biological activity. The presence of thiophene and dioxo groups contributes to its structural diversity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the thieno[3,2-d]pyrimidine moiety can modulate enzyme activities or receptor functions through:
- Enzyme Inhibition : The dioxo group may facilitate binding to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : The structural features allow for potential interactions with various receptors, influencing signaling pathways.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds structurally related to this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.37 | Induces apoptosis |
| Compound B | MCF-7 | <10 | Inhibits tubulin polymerization |
These findings suggest that similar compounds exhibit significant growth inhibition against various cancer cell lines, indicating a promising avenue for further research into the anticancer properties of the target compound.
Antifungal Activity
Another area of interest is the antifungal activity exhibited by derivatives containing thiophene rings. For example:
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| Compound X | Candida albicans | 0.03 |
| Compound Y | Aspergillus fumigatus | 0.25 |
These results underscore the potential of compounds with similar structural features in developing broad-spectrum antifungal agents.
Case Studies and Research Findings
-
Synthesis and Evaluation : A study synthesized various derivatives of thieno[3,2-d]pyrimidine and evaluated their biological activities against a panel of cancer cell lines. Compounds were assessed for cytotoxicity using standard assays.
- Findings : Certain derivatives exhibited significant cytotoxic effects with IC50 values lower than 1 µM against specific cancer types.
- Pharmacokinetics : Pharmacokinetic studies on related compounds indicated favorable absorption and metabolism profiles, suggesting that modifications on the core structure could enhance bioavailability without compromising efficacy.
Comparison with Similar Compounds
Structural Features and Core Heterocycles
- Benzothieno-triazolo-pyrimidine Derivatives (e.g., Compound 10a in ): These analogues replace the thieno[3,2-d]pyrimidine core with a benzothieno-triazolo-pyrimidine scaffold. The acetamide side chain in 10a is linked to a phenyl group, whereas the butan-2-yl substituent in the target molecule may improve solubility in lipophilic environments .
- Pyrrolo[3,4-c]pyridine Derivatives (e.g., Compound 1a in ): These compounds feature a pyrrolopyridine core with epithio and trioxo substituents. However, the thiophen-2-yl ethyl group in the target compound introduces π-π interaction capabilities absent in 1a .
- Pyrimidinone-Thioacetamides (e.g., Compound 5.12 in ): These derivatives retain the pyrimidinone core but replace the thieno[3,2-d]pyrimidine with a simpler dihydropyrimidin-2-ylthio group.
Pharmacological Activity (Inferred from Analogues)
- Antibacterial Potential: Thiophene-containing acetamides, such as N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues (), exhibit antibacterial activity via disruption of bacterial membrane synthesis. The target compound’s thiophen-2-yl ethyl group may enhance Gram-negative activity due to improved membrane penetration .
- Kinase Inhibition: Pyrimidinone-thioacetamides () are reported to inhibit tyrosine kinases. The thienopyrimidine core in the target compound could offer superior selectivity for ATP-binding pockets due to its planar structure and hydrogen-bonding capacity .
ADMET and Physicochemical Properties
Metabolic Stability : The thiophen-2-yl ethyl group may undergo cytochrome P450-mediated oxidation, whereas the branched alkyl chain in butan-2-yl could slow degradation compared to straight-chain analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
